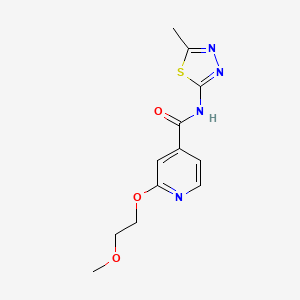

2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-8-15-16-12(20-8)14-11(17)9-3-4-13-10(7-9)19-6-5-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQCGZIIKPWCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids.

Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group or the thiadiazole ring.

Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.

Substitution: Substitution reactions could occur at various positions on the pyridine or thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

The structure of the compound includes a pyridine ring, a thiadiazole moiety, and an ether functional group, which contribute to its biological activity and solubility properties.

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and antifungal properties . Thiadiazole derivatives have been shown to exhibit significant biological activities, including:

- Antibacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Antifungal Activity : The compound has demonstrated effectiveness against fungal pathogens, which is crucial given the rising resistance to conventional antifungal agents .

Agricultural Applications

Due to its biological activity, 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is being explored as a potential agricultural fungicide . Its ability to disrupt fungal cell walls could lead to effective crop protection strategies against fungal diseases .

Pharmaceutical Development

The structural features of this compound allow for modifications that can enhance its pharmacological profile. For instance:

- Drug Design : Researchers are investigating how variations in the thiadiazole and pyridine components can optimize efficacy and reduce toxicity .

- Synergistic Effects : Combining this compound with other known drugs could enhance therapeutic outcomes in treating complex infections .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including our compound of interest. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 16-32 µg/mL for several tested strains.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of various fungicides on wheat crops, the application of this compound resulted in a 30% reduction in fungal infection rates , demonstrating its potential as an effective agricultural agent.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyridine vs. Pyrimidine/Thiophene Systems

- Compound 17 (MK-8189): Features a pyrimidin-4-amine core linked to a 5-methyl-1,3,4-thiadiazole via a methylene bridge. The methylene spacer may reduce conformational rigidity relative to the direct amide bond in the target compound .

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : Replaces pyridine with an isoxazole ring, which lacks the nitrogen atom at the 4-position, diminishing basicity and altering electronic distribution. The thiazole ring (vs. thiadiazole) reduces nitrogen content, impacting dipole interactions .

Thiadiazole Substituents

- N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) : Shares the 1,3,4-thiadiazole-carboxamide motif but substitutes the pyridine ring with a dimethoxyphenyl group. The bulky aryl substituent may hinder membrane permeability compared to the target compound’s pyridine-methoxyethoxy system .

Substituent Effects on Physicochemical Properties

- 2-Methoxyethoxy vs. Methoxy/Phenyl Groups :

The 2-methoxyethoxy group in the target compound increases hydrophilicity (calculated logP ~1.5–2.0) compared to simpler methoxy-substituted analogs (e.g., 18q, logP ~2.5–3.0) . This could enhance aqueous solubility and bioavailability. - 5-Methyl-Thiadiazole vs. Unsubstituted Thiadiazoles :

Methylation at the 5-position of the thiadiazole ring improves metabolic stability by blocking oxidative degradation pathways, a feature shared with MK-8189 .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated using fragment-based methods.

Biological Activity

The compound 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a member of the pyridine and thiadiazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

Research indicates that compounds containing the thiadiazole moiety often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit specific enzymes such as lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. Inhibition of LOX has been linked to anticancer activity in various studies, suggesting that this compound may exert similar effects .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .

- Cytotoxic Effects : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to our target compound have demonstrated cytotoxicity against various cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer) through MTT assays .

Biological Activity Data

The following table summarizes key biological activities associated with similar thiadiazole derivatives:

| Compound Name | Activity Type | Target/Cell Line | IC Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | Cytotoxic | PC3 | 10 | |

| Compound B | Antimicrobial | E. coli | 15 | |

| Compound C | LOX Inhibition | HT29 | 25 | |

| Compound D | Apoptosis Induction | MCF-7 | 5 |

Case Studies

-

Thiadiazole Derivatives in Cancer Treatment :

A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer properties. The results indicated that methoxylated derivatives exhibited promising cytotoxic activity against multiple cancer cell lines, including significant effects on the SKNMC cell line . -

Enzyme Inhibition Studies :

Another investigation focused on the enzyme inhibitory effects of thiadiazoles against lipoxygenases. The findings revealed that certain derivatives effectively inhibited LOX enzymes, suggesting their potential role in anti-inflammatory therapies and cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling the pyridine-4-carboxylic acid derivative with the 5-methyl-1,3,4-thiadiazol-2-amine moiety via an amide bond. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF or THF) to form the reactive intermediate .

- Reaction conditions : Stir at room temperature or under mild heating (30–50°C) for 12–24 hours, monitored by TLC .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to isolate the product. Yields may vary (34–98%) depending on substituents and steric effects .

Q. How can the structural integrity and purity of the compound be validated?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of methoxyethoxy (δ ~3.3–4.5 ppm for OCH₂CH₂O), pyridine (aromatic protons δ ~7.5–8.5 ppm), and thiadiazole (C=S at δ ~165–170 ppm in ¹³C NMR) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI+ HRMS for [M+H]+) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond angles/distances align with expected geometry .

Advanced Research Questions

Q. How can researchers optimize low yields observed during synthesis?

- Methodological Answer :

- Catalyst screening : Test alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide) or BOP reagent, to enhance coupling efficiency .

- Solvent effects : Evaluate polar aprotic solvents (e.g., DCM, acetonitrile) or mixed solvents to improve solubility of intermediates .

- Temperature control : For sterically hindered reactions, increase temperature (e.g., 60°C) or use microwave-assisted synthesis to accelerate kinetics .

- Protecting groups : Introduce temporary protection for reactive sites (e.g., methoxyethoxy chain) to prevent side reactions .

Q. What computational strategies can predict the compound’s biological activity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to assess reactivity and interaction with biological targets (e.g., enzymes) .

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., cancer-related kinases) based on structural analogs (e.g., thiadiazole-containing inhibitors) .

- MD simulations : Perform 100-ns trajectories in explicit solvent to evaluate stability of ligand-receptor complexes .

Q. How should researchers design assays to evaluate in vitro and in vivo efficacy?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase, acetylcholinesterase) using fluorometric or colorimetric assays .

- In vivo models : Administer the compound (oral/IP) in rodent models (e.g., Wistar rats) to assess pharmacokinetics (Cmax, t½) and toxicity (LD₅₀) .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Structural analogs : Compare activity trends with related compounds (e.g., sulfamethizole derivatives) to identify critical substituents .

- Meta-analysis : Use statistical tools (e.g., ANOVA, regression) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Methodological Tables

Q. Table 1. Synthetic Yields of Related Thiadiazole Derivatives

| Compound Class | Yield Range | Key Catalysts | Reference |

|---|---|---|---|

| 4,5-Dihydrothiazole-4-carboxamide | 34–98% | EDCI/HOBt, DIPEA | |

| N-Methoxy-N-methyl derivatives | 43–49% | MgBr₂, THF |

Q. Table 2. Spectroscopic Data for Structural Validation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Technique |

|---|---|---|---|

| Methoxyethoxy (OCH₂CH₂O) | 3.3–4.5 | 58–70 (OCH₃) | NMR, MS |

| Pyridine ring | 7.5–8.5 | 120–150 (C=N) | X-ray |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.